molecular formula C19H19N3O2S2 B2566573 N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-64-9

N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2566573
CAS No.: 864918-64-9
M. Wt: 385.5
InChI Key: WMLBELIVQBSVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” can be established by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectroscopy .

Scientific Research Applications

Glutaminase Inhibitors for Cancer Treatment

Compounds structurally related to N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been explored for their potential as glutaminase inhibitors, a promising strategy for cancer treatment. A study highlighted the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These analogs, including a compound with a similar moiety, showed potency in inhibiting the growth of human lymphoma B cells in vitro and in a mouse xenograft model, suggesting potential therapeutic applications in oncology (Shukla et al., 2012).

Adenosine A3 Receptor Antagonists

Research on thiazole and thiadiazole derivatives has identified their utility as selective antagonists for human adenosine A3 receptors, which are implicated in various physiological and pathological processes. A study on 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives revealed compounds with high binding affinity and selectivity for human adenosine A3 receptors, offering insights into their potential for therapeutic applications (Jung et al., 2004).

Anticancer Agents

The synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives have been conducted with the aim of discovering new anticancer agents. These studies identified compounds exhibiting promising cytotoxic activity against various cancer cell lines, indicating their potential as anticancer drugs (Çevik et al., 2020).

Antimicrobial and Antioxidant Properties

Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives have been synthesized and assessed for their antimicrobial and antioxidant properties. These compounds displayed significant antibacterial activity against various pathogens and antioxidant efficiency, underscoring their potential in developing new antimicrobial and antioxidant agents (Al-Khazragie et al., 2022).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-3-24-15-10-8-14(9-11-15)20-17(23)12-25-19-21-18(22-26-19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLBELIVQBSVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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